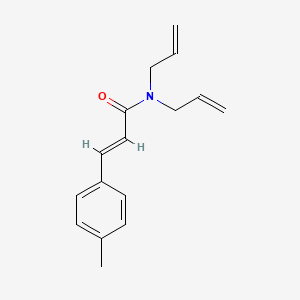

2-anilino-2-oxoethyl 4-hydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

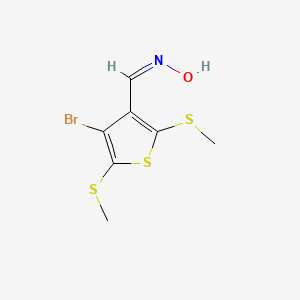

2-anilino-2-oxoethyl 4-hydroxybenzoate, also known as AHOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. AHOB is a derivative of 4-hydroxybenzoic acid and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Cancer Research

2-anilino-2-oxoethyl 4-hydroxybenzoate: has shown promise in cancer research, particularly as a potential inhibitor of proliferating cell nuclear antigen (PCNA). PCNA plays a crucial role in DNA repair and replication, and targeting its cancer-associated form (caPCNA) could selectively kill cancer cells without harming healthy tissues .

Food Industry

In the food industry, derivatives of 4-hydroxybenzoic acid, a component of 2-anilino-2-oxoethyl 4-hydroxybenzoate, are utilized as preservatives due to their antimicrobial properties. They help extend the shelf life of various food products by preventing spoilage caused by bacteria, yeasts, and molds .

Cosmetics

The compound’s derivatives are also used in cosmetics as preservatives. They prevent the growth of microorganisms in beauty products, ensuring the products remain safe and effective for use over time .

Pharmaceutical Applications

In pharmacy, 4-hydroxybenzoic acid derivatives serve as key intermediates in the synthesis of various drugs. They are involved in creating compounds with antifungal, antibacterial, and anti-inflammatory properties, contributing to the development of new medications .

Fungicides

The antifungal activity of naphthoquinone derivatives, related to 2-anilino-2-oxoethyl 4-hydroxybenzoate, is leveraged in the production of fungicides. These compounds inhibit the growth of fungi on plants, helping to protect crops from disease .

Biotechnological Applications

4-Hydroxybenzoic acid, a related compound, is a versatile intermediate in biotechnological applications. It’s used in the biosynthesis of high-value bioproducts like resveratrol and vanillyl alcohol, which have applications ranging from health supplements to flavoring agents .

Industrial Applications

In industrial settings, the compound’s derivatives are used in the synthesis of high-performance polymers and liquid crystal polymers. These materials have a wide range of applications, including in the manufacture of electronics and high-strength materials .

Renewable Production of Aromatics

The compound is part of efforts to produce aromatic compounds from renewable resources. Engineered microbial strains can convert bio-based substrates into 4-hydroxybenzoate, a step towards sustainable production of aromatic compounds used in various industries .

Mechanism of Action

Target of Action

The primary target of 2-anilino-2-oxoethyl 4-hydroxybenzoate, also known as AOH1996, is a post-translationally modified isoform of Proliferating Cell Nuclear Antigen (PCNA), termed caPCNA . PCNA is crucial in the body for DNA repair, but targeting it is difficult because of its role in healthy cells .

Mode of Action

AOH1996 interacts with its target, caPCNA, by inhibiting its function . This selective targeting of caPCNA allows for the potential to kill cancer cells without affecting healthy tissues .

Biochemical Pathways

It is known that pcna plays a crucial role in dna replication and repair within tumors . By inhibiting caPCNA, AOH1996 interferes with these processes, leading to cell cycle arrest and apoptotic cell death in a variety of cancer cell lines .

Pharmacokinetics

In vitro testing demonstrated that aoh1996 inhibited the growth of a wide variety of cancer cell lines . In mouse and dog animal models, there were no observed side effects or toxicity even at six times the effective dose .

Result of Action

The result of AOH1996’s action is the inhibition of growth and induction of cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It has no effect on several normal, nonmalignant cell types .

properties

IUPAC Name |

(2-anilino-2-oxoethyl) 4-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-13-8-6-11(7-9-13)15(19)20-10-14(18)16-12-4-2-1-3-5-12/h1-9,17H,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDKOTCCQNAJEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Oxo-2-(phenylamino)ethyl 4-hydroxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)

![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)

![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)

![1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5754508.png)

![methyl 4-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5754522.png)

![6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5754533.png)